methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate
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Overview
Description
Methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate is a complex organic compound that belongs to the class of benzo[e][1,4]diazepines This compound is characterized by the presence of a bromine atom, a pyridine ring, and a hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate involves multiple steps. One common approach is to start with the formation of the benzo[e][1,4]diazepine core, followed by the introduction of the bromine atom and the pyridine ring. The hydroxypropylamino group is then added through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((3S)-7-chloro-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate
- Methyl 3-((3S)-7-fluoro-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate
Uniqueness
Methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the hydroxypropylamino group and the pyridine ring also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C21H23BrN4O3 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
methyl 3-[(3S)-7-bromo-2-(2-hydroxypropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate |
InChI |
InChI=1S/C21H23BrN4O3/c1-13(27)12-24-21-18(8-9-19(28)29-2)25-20(17-5-3-4-10-23-17)15-11-14(22)6-7-16(15)26-21/h3-7,10-11,13,18,27H,8-9,12H2,1-2H3,(H,24,26)/t13?,18-/m0/s1 |
InChI Key |
ZISFDJGDMKFNGL-UWBLVGDVSA-N |
Isomeric SMILES |
CC(CN=C1[C@@H](N=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=N3)CCC(=O)OC)O |
Canonical SMILES |
CC(CN=C1C(N=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=N3)CCC(=O)OC)O |
Origin of Product |
United States |
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